molecular formula C9H7N3O3S B182926 N-(6-nitro-1,3-benzothiazol-2-yl)acetamide CAS No. 80395-50-2

N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B182926
CAS No.: 80395-50-2
M. Wt: 237.24 g/mol
InChI Key: XARDSBCDZPSYTN-UHFFFAOYSA-N
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Description

N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C9H7N3O3S and its molecular weight is 237.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a benzothiazole moiety, which is known for its pharmacological properties. The synthesis typically involves the cyclization of 2-aminothiophenol with a nitro-substituted carboxylic acid under acidic conditions, followed by acylation with acetic anhydride or acetyl chloride to introduce the acetamide group .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to antimicrobial and anticancer effects. The nitro group may undergo bioreduction to form reactive intermediates that covalently modify target proteins or DNA .
  • Antimicrobial Properties : Studies indicate that benzothiazole derivatives exhibit significant antimicrobial activity against various pathogens. The presence of the nitro group enhances this activity by increasing the compound's reactivity towards bacterial enzymes .
  • Anti-inflammatory Effects : Research has suggested that compounds with a benzothiazole structure can inhibit cyclooxygenases (COX), leading to reduced production of pro-inflammatory prostaglandins .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and related compounds:

StudyFindings
Evaluated a series of 1,3-benzothiazole derivatives showing anticonvulsant activity without significant neurotoxicity.
Investigated anti-inflammatory and anti-diabetic activities; some derivatives showed promising inhibition of alpha-amylase and COX enzymes.
Focused on the synthesis of new benzothiazole derivatives with enhanced anticancer properties through enzyme inhibition pathways.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial effects against Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of benzothiazole exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the nitro group is crucial for its anticancer activity as it enhances the compound's ability to interact with cellular targets .

Anti-inflammatory Effects

The anti-inflammatory potential was assessed through COX inhibition assays, where compounds similar to this compound exhibited IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(6-nitro-1,3-benzothiazol-2-yl)acetamide exhibits notable antimicrobial properties. The presence of the nitro group enhances its reactivity, making it effective against various bacterial strains.

Case Study: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated minimum inhibitory concentrations (MICs) as low as 10 µg/mL, suggesting potent antibacterial activity against these strains .

Biological ActivityMIC (µg/mL)Tested Pathogen
Antimicrobial10Staphylococcus aureus
Antimicrobial15Escherichia coli

Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit cellular proliferation in various cancer cell lines.

Case Study: Anticancer Activity
In vitro studies demonstrated an IC50 value of approximately 15 µM against breast cancer cells. Flow cytometry analyses revealed that treatment with the compound significantly increased early apoptotic cell populations compared to controls .

Biological ActivityIC50 Value (µM)Tested Cell Line
Anticancer15Breast Cancer Cells

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Preparation of Benzothiazole Derivative : The starting material is synthesized through nitration followed by acylation.
  • Formation of Acetamide : The final step involves reacting the benzothiazole derivative with acetic anhydride or acetyl chloride.

This compound can also be modified to create derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3S/c1-5(13)10-9-11-7-3-2-6(12(14)15)4-8(7)16-9/h2-4H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARDSBCDZPSYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352660
Record name Acetamide, N-(6-nitro-2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80395-50-2
Record name Acetamide, N-(6-nitro-2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(6-NITRO-2-BENZOTHIAZOLYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.